molecular formula C19H18N4O4 B3737929 ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B3737929
M. Wt: 366.4 g/mol
InChI Key: ODNOBNLHNDGQTA-UHFFFAOYSA-N
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Description

Ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents (e.g., dichloromethane, DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.

Mechanism of Action

The mechanism of action of ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-hydroxy-3-[(6-methylpyridine-3-carbonyl)diazenyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-3-27-16(24)11-23-15-7-5-4-6-14(15)17(19(23)26)21-22-18(25)13-9-8-12(2)20-10-13/h4-10,26H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNOBNLHNDGQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 2
ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 3
ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 4
ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 5
ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Reactant of Route 6
Reactant of Route 6
ethyl [(3E)-3-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

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